molecular formula C10H9F3O2 B1348534 Ethyl 2-(trifluoromethyl)benzoate CAS No. 577-62-8

Ethyl 2-(trifluoromethyl)benzoate

Cat. No.: B1348534
CAS No.: 577-62-8
M. Wt: 218.17 g/mol
InChI Key: BQLMZZVRHPZRBQ-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a trifluoromethyl group (-CF3), and the carboxyl group is esterified with ethanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the expression of genes involved in metabolic pathways and stress responses. Studies have demonstrated that this compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, which can affect the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active sites of enzymes, resulting in enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme group, which is essential for their catalytic activity . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can cause toxicity and adverse effects, including liver damage and alterations in metabolic function. These threshold effects are important considerations in the design of experiments and the interpretation of results.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to drug metabolism and xenobiotic detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and breakdown of organic compounds . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular components and affect metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function within the cell.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can exert its effects on cellular processes. This compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules . The subcellular localization of this compound is often determined by targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-(trifluoromethyl)benzoic acid.

    Reduction: 2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)benzoate can be compared with other trifluoromethyl-substituted benzoates, such as:

  • Mthis compound
  • Propyl 2-(trifluoromethyl)benzoate
  • Butyl 2-(trifluoromethyl)benzoate

Uniqueness: The ethyl ester variant is unique due to its balance of hydrophobicity and reactivity, making it particularly useful in organic synthesis and industrial applications. Its trifluoromethyl group imparts stability and resistance to metabolic degradation, which is advantageous in pharmaceutical development.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMZZVRHPZRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033248
Record name Ethyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-62-8
Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Ethyl 2-(trifluoromethyl)benzoate an important impurity to consider in the synthesis of 2'-Trifluoromethylpropiophenone?

A1: this compound is a significant by-product formed during the synthesis of 2'-Trifluoromethylpropiophenone when 2-trifluoromethylbenzoyl chloride reacts with an ethyl Grignard reagent []. Its presence is problematic because it possesses similar properties to the desired product, making separation challenging. The research focuses on a novel purification method to effectively remove this impurity and achieve high purity 2'-Trifluoromethylpropiophenone. This is achieved by selectively hydrolyzing this compound to 2-trifluoromethylbenzoic acid, which has significantly different properties and can be easily separated [].

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